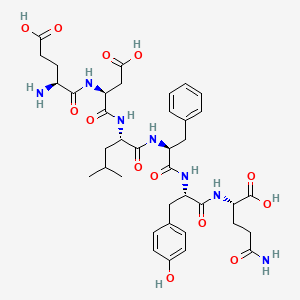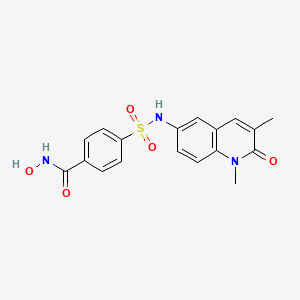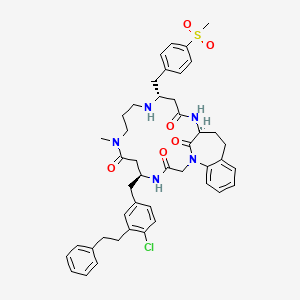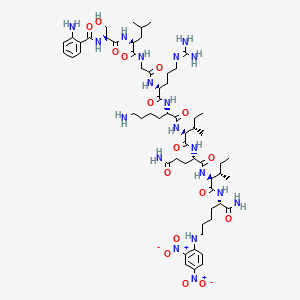
2Abz-SLGRKIQIK(Dnp)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2Abz-SLGRKIQIK(Dnp)-NH2 is a synthetic peptide used as a substrate in fluorescence resonance energy transfer (FRET) assays. This compound is designed to study protease activity, particularly in the context of bacterial proteases like omptins . The peptide sequence includes a 2-aminobenzoyl (2Abz) group at the N-terminus and a dinitrophenyl (Dnp) group at the C-terminus, which are used as a donor-acceptor pair in FRET assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2Abz-SLGRKIQIK(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The 2-aminobenzoyl group is introduced at the N-terminus, and the dinitrophenyl group is added at the C-terminus. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this peptide follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: 2Abz-SLGRKIQIK(Dnp)-NH2 primarily undergoes proteolytic cleavage reactions. These reactions are catalyzed by proteases, which recognize specific sequences within the peptide and cleave the peptide bonds .
Common Reagents and Conditions: The common reagents used in these reactions include various proteases such as OmpT and CroP. The reactions are typically carried out in phosphate-buffered saline (PBS) at physiological pH (7.4) .
Major Products: The major products formed from these reactions are smaller peptide fragments resulting from the cleavage of the peptide bond between specific amino acids .
Scientific Research Applications
2Abz-SLGRKIQIK(Dnp)-NH2 is widely used in scientific research to study protease activity. It is employed in FRET assays to monitor the cleavage of the peptide by proteases, providing insights into enzyme kinetics and specificity . This compound is also used in the development of protease inhibitors and in the study of bacterial virulence factors .
Mechanism of Action
The mechanism of action of 2Abz-SLGRKIQIK(Dnp)-NH2 involves its cleavage by proteases. The 2-aminobenzoyl group acts as a fluorescent donor, and the dinitrophenyl group acts as a quencher. Upon cleavage by a protease, the fluorescence signal increases, indicating the enzymatic activity . The molecular targets are the proteases that recognize and cleave the specific peptide sequence .
Comparison with Similar Compounds
Similar compounds include other FRET-based peptide substrates designed for protease assays. Examples include peptides with different sequences or different donor-acceptor pairs. The uniqueness of 2Abz-SLGRKIQIK(Dnp)-NH2 lies in its specific sequence and the use of 2-aminobenzoyl and dinitrophenyl groups, which provide a robust and sensitive assay for protease activity .
List of Similar Compounds:- 2Abz-RPKPILQIK(Dnp)-NH2
- 2Abz-SLGRKIQIK(Dnp)-OH
- 2Abz-SLGRKIQIK(Dnp)-COOH
These compounds vary in their peptide sequences and terminal groups, offering different specificities and applications in protease research .
Properties
Molecular Formula |
C59H95N19O16 |
|---|---|
Molecular Weight |
1326.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C59H95N19O16/c1-7-33(5)48(57(89)70-39(50(63)82)18-12-14-26-66-38-22-21-35(77(91)92)29-45(38)78(93)94)76-55(87)42(23-24-46(62)80)72-58(90)49(34(6)8-2)75-54(86)41(19-11-13-25-60)71-53(85)40(20-15-27-67-59(64)65)69-47(81)30-68-52(84)43(28-32(3)4)73-56(88)44(31-79)74-51(83)36-16-9-10-17-37(36)61/h9-10,16-17,21-22,29,32-34,39-44,48-49,66,79H,7-8,11-15,18-20,23-28,30-31,60-61H2,1-6H3,(H2,62,80)(H2,63,82)(H,68,84)(H,69,81)(H,70,89)(H,71,85)(H,72,90)(H,73,88)(H,74,83)(H,75,86)(H,76,87)(H4,64,65,67)/t33-,34-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
InChI Key |
MQJKHSJFBIPSHV-HFVKTWRUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



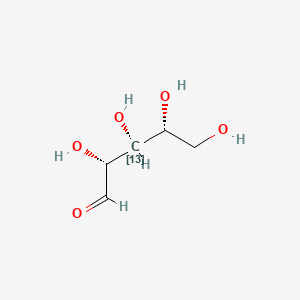
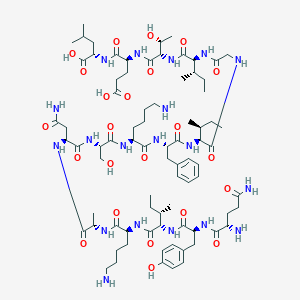

![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)

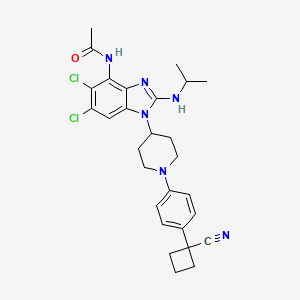

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
